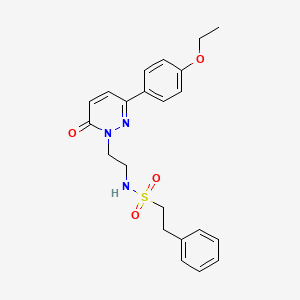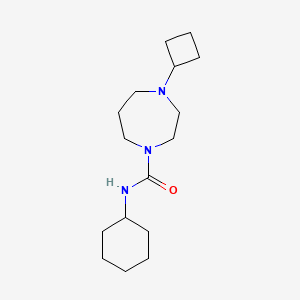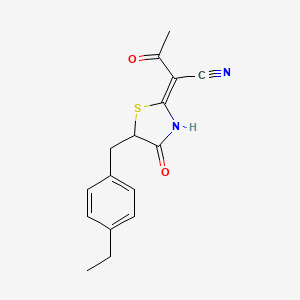![molecular formula C14H15N5O4S B2358940 6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide CAS No. 2223506-17-8](/img/structure/B2358940.png)
6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide is an organic compound known for its application in various scientific fields. The structure of this compound incorporates a cyano group, a sulfonamide, and a pyridine ring, making it a versatile entity in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing this compound involves the condensation reaction between pyridine-3-sulfonyl chloride and an oxolane derivative. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Reaction temperatures are kept low, typically below 0°C, to avoid side reactions.
Industrial Production Methods: Industrially, this compound can be synthesized through a multi-step process. It begins with the preparation of the oxolane derivative, followed by sulfonamide formation and cyano group introduction. Each step involves purification processes such as crystallization or chromatography to ensure the purity of the intermediate products.
Análisis De Reacciones Químicas
Types of Reactions: 6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide undergoes several types of reactions:
Oxidation: It can be oxidized in the presence of strong oxidizing agents to form sulfonyl derivatives.
Reduction: Reduction reactions typically target the cyano group, converting it into an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines under basic conditions.
Oxidation: Sulfonyl compounds
Reduction: Amino derivatives
Substitution: N-substituted sulfonamides
Aplicaciones Científicas De Investigación
6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide is widely utilized in:
Chemistry: As a precursor in organic synthesis for the preparation of complex molecules.
Biology: Inhibitor studies to understand enzyme interactions.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide exerts its effects often involves the inhibition of specific enzymes. The molecular targets include serine proteases and other sulfur-containing enzymes. It binds to the active site, preventing the enzyme from interacting with its natural substrate.
Comparación Con Compuestos Similares
Compared to other sulfonamides and pyridine derivatives, 6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide is unique due to the presence of the oxadiazolyl group, which imparts distinct chemical properties.
Similar Compounds: Pyridine-3-sulfonamide, N-cyano-sulfonamides.
Uniqueness: The specific configuration (2R,5S) and the presence of multiple functional groups provide distinct reactivity and biological activity compared to simpler analogues.
Propiedades
IUPAC Name |
6-cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-9-18-14(23-19-9)13-5-3-11(22-13)7-17-24(20,21)12-4-2-10(6-15)16-8-12/h2,4,8,11,13,17H,3,5,7H2,1H3/t11-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLAHLINWAMARY-YPMHNXCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(O2)CNS(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@@H]2CC[C@@H](O2)CNS(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)
![N-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2358860.png)
![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)
![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)





![3-(4-fluorobenzyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358874.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/new.no-structure.jpg)
![N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2358879.png)

